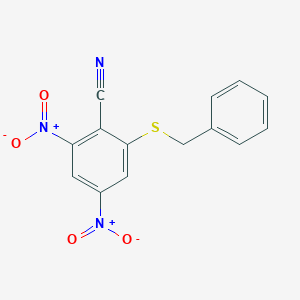
2,1,3-Benzothiadiazole-4-sulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1,3-Benzothiadiazole-4-sulfonohydrazide is a chemical compound belonging to the benzothiadiazole family. This compound is characterized by its unique structure, which includes a benzothiadiazole core with a sulfonohydrazide functional group. Benzothiadiazoles are known for their electron-withdrawing properties, making them valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzothiadiazole-4-sulfonohydrazide typically involves the following steps:
Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through a cyclization reaction involving ortho-diamines and sulfur sources such as sulfur dichloride or sulfur monochloride.
Introduction of Sulfonohydrazide Group: The sulfonohydrazide group is introduced by reacting the benzothiadiazole core with sulfonyl chloride derivatives in the presence of hydrazine or its derivatives.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rate and yield.
Purification Techniques: Utilizing techniques such as recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzothiadiazole-4-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonohydrazide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2,1,3-Benzothiadiazole-4-sulfonohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Mechanism of Action
The mechanism of action of 2,1,3-Benzothiadiazole-4-sulfonohydrazide involves its interaction with molecular targets through its electron-withdrawing properties. This interaction can lead to:
Inhibition of Enzymes: The compound can inhibit specific enzymes by binding to their active sites, affecting their catalytic activity.
Disruption of Cellular Processes: By interacting with cellular components, the compound can disrupt various cellular processes, leading to its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound without the sulfonohydrazide group.
2,1,3-Benzothiadiazole-4-sulfonic Acid: A derivative with a sulfonic acid group instead of sulfonohydrazide.
2,1,3-Benzothiadiazole-4-amine: A derivative with an amine group.
Uniqueness
2,1,3-Benzothiadiazole-4-sulfonohydrazide is unique due to its sulfonohydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other benzothiadiazole derivatives. This uniqueness makes it valuable in various applications, particularly in the development of new materials and bioactive compounds.
Properties
Molecular Formula |
C6H6N4O2S2 |
|---|---|
Molecular Weight |
230.3 g/mol |
IUPAC Name |
2,1,3-benzothiadiazole-4-sulfonohydrazide |
InChI |
InChI=1S/C6H6N4O2S2/c7-10-14(11,12)5-3-1-2-4-6(5)9-13-8-4/h1-3,10H,7H2 |
InChI Key |
ICYBHEXLGWSGEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


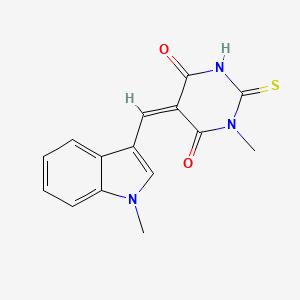
![2-({[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-methylbenzoic acid](/img/structure/B11095583.png)
![{(1Z)-1-[(4-chlorophenyl)sulfanyl]-3,3-dimethylbut-1-en-2-yl}[bis(4-methylphenyl)]phosphane selenide](/img/structure/B11095585.png)
![1-(3,6-diiodo-9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B11095586.png)
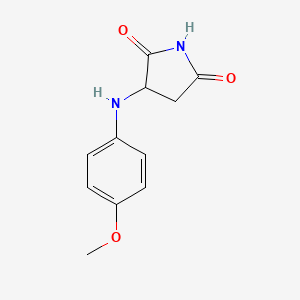
![1-(4-Bromophenyl)-3-(4-chlorophenyl)-3-[(3-chlorophenyl)amino]propan-1-one](/img/structure/B11095601.png)
![4-[(4-Amino-1,2,5-oxadiazol-3-yl)diazenyl]-2-{[(4-methylphenyl)imino]methyl}phenol](/img/structure/B11095605.png)
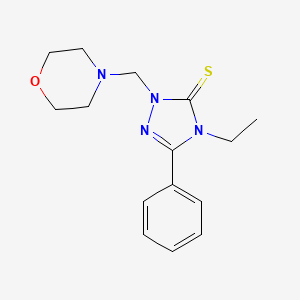
![2-phenoxy-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide](/img/structure/B11095609.png)
![3-hydroxy-N'-[(E)-phenylmethylidene]naphthalene-2-carbohydrazide](/img/structure/B11095612.png)
![N-{2-[(3-chlorophenyl)amino]-2-oxo-1-phenylethyl}quinoline-2-carboxamide](/img/structure/B11095620.png)
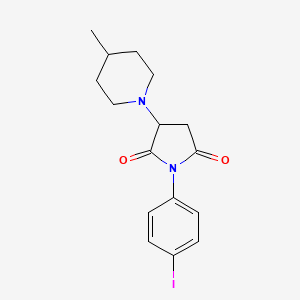
![2-({[(3S)-3-(methoxycarbonyl)-2,2,3-trimethylcyclopentyl]carbonyl}amino)benzoic acid](/img/structure/B11095633.png)
